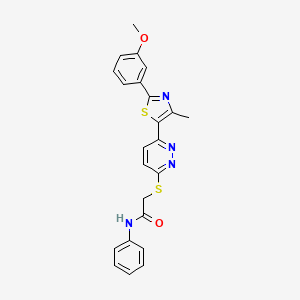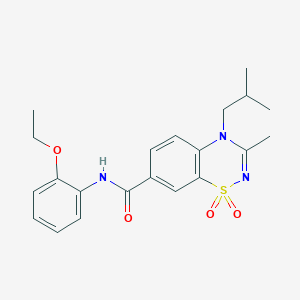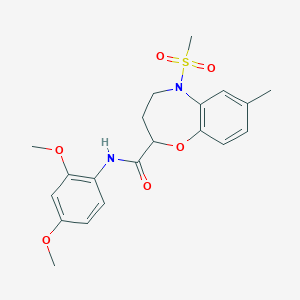![molecular formula C23H25N7O2 B11229318 3-methyl-4-[4-(2-methylpropoxy)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11229318.png)
3-methyl-4-[4-(2-methylpropoxy)phenyl]-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(2-METHYLPROPOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex heterocyclic compound that features a unique combination of triazole, pyridazine, and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(2-METHYLPROPOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the cyclocondensation of 3-methyl-1,2,4-triazole with pyridazine derivatives under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as [(hydroxy)tosyloxyiodo]benzene (HTIB) to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(2-METHYLPROPOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(2-METHYLPROPOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(2-METHYLPROPOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and cholinesterase, inhibiting their activity and thereby exerting its pharmacological effects.
Pathways Involved: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazine: Shares a similar triazole ring structure but differs in the presence of a thiadiazine ring.
1,2,4-Triazolo[4,3-b]pyridazine: Similar pyridazine ring but lacks the pyrazole moiety.
1,2,4-Triazolo[1,5-c]pyrimidine: Contains a triazole ring fused with a pyrimidine ring.
Uniqueness
3-METHYL-1-{3-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL}-4-[4-(2-METHYLPROPOXY)PHENYL]-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to its combination of triazole, pyridazine, and pyrazole rings, which confer distinct pharmacological properties and chemical reactivity . This unique structure allows it to interact with multiple molecular targets and exhibit a broad spectrum of biological activities.
Properties
Molecular Formula |
C23H25N7O2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-methyl-4-[4-(2-methylpropoxy)phenyl]-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C23H25N7O2/c1-13(2)12-32-17-7-5-16(6-8-17)18-11-21(31)24-23-22(18)14(3)27-30(23)20-10-9-19-26-25-15(4)29(19)28-20/h5-10,13,18H,11-12H2,1-4H3,(H,24,31) |
InChI Key |
BWWPJCIKWVDQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OCC(C)C)C4=NN5C(=NN=C5C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3-chloro-4-methylphenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11229242.png)
![N-(2,5-dimethoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11229246.png)


![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(naphthalen-1-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229260.png)

![4-ethyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B11229268.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B11229276.png)
![N-(3-fluorophenyl)-2-{[4-methyl-6-(pyrrolidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}acetamide](/img/structure/B11229284.png)
![2'-(2-methoxyethyl)-N-(4-methoxyphenyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11229297.png)
![N-butyl-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-methylacetamide](/img/structure/B11229300.png)
![3-(Adamantan-1-YL)-1-[(E)-[(pyridin-4-YL)methylidene]amino]urea](/img/structure/B11229306.png)
![N-(4-bromo-2-fluorophenyl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11229320.png)

